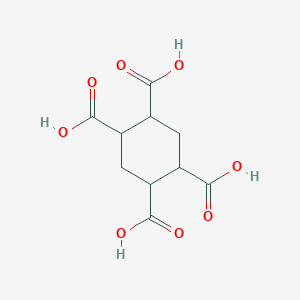

cyclohexane-1,2,4,5-tetracarboxylic acid

説明

The exact mass of the compound 1,2,4,5-Cyclohexanetetracarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclohexane-1,2,4,5-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385426 | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15383-49-0 | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of Polycarboxylic Acids Within Cycloaliphatic Systems

Polycarboxylic acids, particularly those built upon cycloaliphatic (non-aromatic) ring systems, are a critical class of monomers in materials science. Their significance lies in their ability to form polymers and coordination networks that possess properties unattainable with their aromatic counterparts. The most effective strategy for creating colorless materials, such as polyimides, is to inhibit the charge-transfer (CT) interactions that cause coloration. researchgate.netnih.gov This is achieved by using non-aromatic monomers like cycloaliphatic tetracarboxylic dianhydrides. researchgate.netnih.gov

In the realm of polymer chemistry, cycloaliphatic polycarboxylic acids are essential for synthesizing high-performance polymers like colorless polyimides. nih.govresearchgate.net Aromatic polyimides are renowned for their thermal stability and mechanical strength but often exhibit intense coloration due to charge-transfer complexes. researchgate.net By replacing the aromatic ring with a cycloaliphatic one, this coloration can be completely erased, making these materials suitable for optical applications such as substrates for flat panel displays. researchgate.net Furthermore, the non-linear and non-planar structure of cycloaliphatic monomers can lead to polymers with improved flexibility and solution-processability while maintaining high glass transition temperatures. nih.gov

Within the field of coordination chemistry, the flexible nature of cycloaliphatic polycarboxylic acids makes them excellent ligands for the construction of metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.net Unlike rigid aromatic ligands, the conformational flexibility of the cyclohexane (B81311) ring allows for the formation of diverse and novel network structures. acs.orgresearchgate.net Researchers can potentially stabilize and separate different conformations of the flexible organic ligands within the coordination structures, which is useful for understanding and utilizing various conformational transformations. researchgate.net This has led to the synthesis of MOFs with interesting properties for potential use in catalysis, gas storage, sensors, and photochemistry. nih.gov For instance, a zinc-based MOF synthesized with cyclohexane-1,2,4,5-tetracarboxylic acid has been identified as a potential blue-luminescent material. nih.govnih.gov

Historical Perspectives and Evolution of Research on Cyclohexanetetracarboxylic Acids

The study of cyclohexanetetracarboxylic acids is intrinsically linked to the chemistry of their aromatic precursor, pyromellitic acid. Historically, research focused on the catalytic hydrogenation of benzene (B151609) polycarboxylic acids to produce their cycloaliphatic derivatives. google.com A notable early work by Freifelder, et al. in 1966 detailed the low-pressure hydrogenation of various benzene polycarboxylic acids using a rhodium catalyst on carbon or alumina (B75360) supports. google.com This research demonstrated that pyromellitic acid could be successfully hydrogenated to yield cyclohexane-1,2,4,5-tetracarboxylic acid in good yields. google.com

The evolution of this research has been driven by the demand for higher-quality materials for specific industrial applications, particularly in electronics. The initial focus was on establishing viable synthesis routes. The primary method involves the hydrogenation of pyromellitic acid or its tetrasodium (B8768297) salt, often in an aqueous solution or in the presence of an organic solvent. nih.govgoogle.com Various catalysts have been employed, with ruthenium and rhodium being prominent choices. nih.govgoogle.com

Over time, research shifted from simple synthesis to controlling the stereochemistry of the resulting isomers. Different isomers of cyclohexanetetracarboxylic acid and its corresponding dianhydride, such as (1S,2R,4S,5R) and (1R,2S,4S,5R) configurations, were investigated. nih.gov It was discovered that these different steric structures led to significant variations in reactivity and the properties of the resulting polyimides. nih.gov For example, one isomer showed much higher reactivity with diamines and yielded highly flexible and solution-processable colorless polyimide films. nih.gov This focus on isomer control represents a significant step in the evolution of the field, moving from bulk chemical production to designing molecules with specific three-dimensional structures to achieve desired material properties.

Scope and Objectives of Contemporary Academic Investigations Focusing on Cyclohexane 1,2,4,5 Tetracarboxylic Acid

Catalytic Hydrogenation Routes

Catalytic hydrogenation stands as the most extensively documented and industrially relevant pathway for the synthesis of this compound. This approach involves the reduction of an aromatic precursor, thereby saturating the benzene (B151609) ring to form the desired cyclohexane core.

Hydrogenation of Pyromellitic Acid and its Ester Derivatives

The primary feedstock for this route is pyromellitic acid or its corresponding ester derivatives. The process involves the catalytic addition of hydrogen across the aromatic ring, a reaction that requires carefully selected catalysts and optimized conditions to achieve high yields and specific stereoisomers. One common starting material is pyromellitic dianhydride, which is first hydrolyzed to the tetrasodium (B8768297) salt of pyromellitic acid before undergoing hydrogenation. nih.gov Alternatively, pyromellitic acid can be esterified to form derivatives like tetraethyl pyromellitate or tetramethyl pyromellitate, which are then hydrogenated. chemicalbook.compatsnap.com

The choice of catalyst is paramount to the success of the hydrogenation process, influencing reaction efficiency, product selectivity, and operational lifespan.

Ruthenium (Ru): Ruthenium-based catalysts are highly effective for this transformation. nih.govdntb.gov.uarsc.orgnih.govdicp.ac.cn They have been successfully used to hydrogenate the tetrasodium salt of pyromellitic acid in an aqueous solution. nih.gov For the hydrogenation of ester derivatives, bimetallic catalysts, such as Ruthenium-Palladium supported on alumina (B75360) (Ru-Pd/Al₂O₃), have been developed. chemicalbook.comgoogle.com These systems demonstrate high activity and can be operated continuously for extended periods, with some catalysts showing stable performance for over 1000 hours. patsnap.com The effectiveness of Ruthenium stems from its inherent ability to hydrogenate keto functionalities under mild conditions. nih.govnih.gov

Palladium (Pd): Palladium, typically supported on carbon (Pd/C), is a widely used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.commdpi.comresearchgate.net In the context of synthesizing this compound, palladium is often used in combination with other metals, like ruthenium, to create highly active and stable bimetallic catalysts. chemicalbook.comgoogle.com While highly active, handling of some Pd catalysts requires care due to their pyrophoric nature upon exposure to air, especially when dry. researchgate.netqualitas1998.net

Raney Nickel: Raney nickel, a fine-grained, porous nickel catalyst derived from a nickel-aluminum alloy, is a cost-effective and versatile hydrogenation catalyst. acs.orgwikipedia.orgmasterorganicchemistry.com It is prepared by leaching the aluminum from the alloy, resulting in a high surface area that enhances its catalytic activity. acs.orgwikipedia.org Improved Raney nickel catalysts have been developed by alloying additional metals like molybdenum to further boost performance. google.com Its reusability makes it an economical option for industrial-scale processes. acs.org

Table 1: Comparison of Catalytic Systems for Hydrogenation

| Catalyst System | Substrate | Key Findings | Reference(s) |

|---|---|---|---|

| Ruthenium | Tetrasodium salt of pyromellitic acid | Effective for hydrogenation in a high-pressure atmosphere. | nih.gov |

| Ru-Pd/Al₂O₃ | Tetraethyl pyromellitate | High conversion (~99%) and selectivity (~98%) in a fixed-bed reactor. | chemicalbook.comgoogle.com |

| Raney Nickel | General Hydrogenation | High surface area and catalytic activity; a cost-effective option for industrial applications. | acs.orgwikipedia.org |

The outcome of the hydrogenation reaction is highly dependent on parameters such as temperature, pressure, and the solvent system, which can be fine-tuned to maximize product yield and control the stereochemistry of the final product.

The hydrogenation of the pyromellitic acid salt is typically conducted at elevated temperatures and pressures, for instance, at 160°C under a high-pressure hydrogen atmosphere. nih.gov For the hydrogenation of ester derivatives in a continuous flow system, preferred conditions include temperatures in the range of 150-200°C and hydrogen pressures between 4.0 and 5.0 MPa. google.com Under such conditions, conversions of the pyromellitic ester can reach approximately 99% with a selectivity towards the hydrogenated product of around 98%. chemicalbook.comgoogle.com

Stereoselectivity is a critical aspect of this synthesis. By precisely controlling the temperature during and after the main hydrogenation reaction, specific isomers of this compound can be selectively formed. nih.gov This control is crucial as different stereoisomers can impart distinct properties to the final polymers for which they are used as monomers. The synthesis of the (1S,2S,4R,5R) isomer has been specifically reported through this method. nih.govresearchgate.net The choice of solvent also plays a role; aqueous solutions are used for the acid salts, while alcohols like ethanol (B145695) or methanol (B129727) are employed for the ester derivatives. nih.govchemicalbook.compatsnap.com

Table 2: Impact of Reaction Conditions on Hydrogenation of Pyromellitic Acid/Esters

| Parameter | Condition Range | Effect on Reaction | Reference(s) |

|---|---|---|---|

| Temperature | 150-200°C | Influences reaction rate and stereoselectivity. Precise control yields specific isomers. | nih.govgoogle.com |

| Pressure | 4.0-6.0 MPa | High pressure is necessary to facilitate the addition of hydrogen across the aromatic ring. | google.com |

| Solvent | Water, Ethanol, Methanol | The solvent is chosen based on the solubility of the substrate (acid salt vs. ester). | nih.govchemicalbook.compatsnap.com |

| Product Yield | ~99% Conversion | Optimized conditions lead to near-quantitative conversion of the starting material. | chemicalbook.comgoogle.com |

Process Intensification and Continuous Production Strategies

To enhance efficiency, safety, and cost-effectiveness, modern chemical manufacturing is increasingly shifting from traditional batch operations to intensified, continuous processes. cetjournal.itcytivalifesciences.comunito.it The synthesis of this compound derivatives has been successfully adapted to this paradigm.

Oxidative Synthesis Approaches from Cyclohexane Derivatives

An alternative synthetic strategy involves the oxidation of a pre-existing cyclohexane or cyclohexene (B86901) core. This route avoids the high pressures associated with catalytic hydrogenation but requires precise control over the oxidation process to prevent the formation of undesired byproducts.

Controlled Oxidation Strategies Utilizing Metal Oxide Catalysts

This method proposes the synthesis of this compound via the controlled oxidation of cyclohexene. The success of this approach hinges on the use of selective catalysts that can introduce carboxylic acid functionalities at the desired positions without cleaving the cycloalkane ring.

Various transition metal oxides, incorporating metals such as titanium, vanadium, chromium, cobalt, manganese, iron, and molybdenum, are known to be active catalysts for the oxidation of cyclohexane and related derivatives. mdpi.comresearchgate.netnih.gov These catalysts facilitate the reaction with an oxidizing agent, which can range from oxygen to peroxides, to yield oxygenated products. researchgate.net For instance, Ti-Zr-Co alloy catalysts have shown good performance in the solvent-free oxidation of cyclohexane. researchgate.net While the direct, one-step oxidation of a simple cyclohexane derivative to this compound is less documented than the hydrogenation route, the principles of selective oxidation using metal oxide catalysts form the basis of this potential synthetic pathway. mdpi.com

An in-depth examination of the synthetic approaches for producing this compound reveals a focus on catalytic hydrogenation of pyromellitic acid and its derivatives. The optimization of these pathways, control of stereochemistry, and integration of sustainable practices are critical areas of research, driven by the compound's importance as a monomer for advanced materials like colorless polyimides. google.comnih.gov

Coordination Chemistry and Metal Organic Framework Mof Design

Ligand Design Principles and Coordination Versatility of Cyclohexane-1,2,4,5-tetracarboxylic Acid

This compound is a flexible ligand characterized by its multidentate coordination sites. nih.gov This flexibility, coupled with the presence of four carboxylate groups, imparts a remarkable coordination versatility, enabling it to adopt various conformations and connect to multiple metal centers in diverse ways. nih.govacs.org

The carboxylate groups of this compound can coordinate to metal ions in several modes, leading to the formation of intricate network structures. Research has demonstrated a variety of coordination modes, including μ4, μ5, μ7, and μ8, highlighting the ligand's adaptability to different metal coordination environments. acs.orgfigshare.com For instance, in a series of manganese-based coordination polymers, the ligand exhibited μ4, μ8, and μ7 coordination modes, showcasing how subtle changes in synthetic conditions can influence the final structure. acs.orgfigshare.com In one documented case, each fully deprotonated ligand is connected to seven zinc atoms. nih.gov

The coordination behavior is often influenced by the specific conformation adopted by the cyclohexane (B81311) ring. The a,e,e,a conformation (where 'a' denotes axial and 'e' denotes equatorial positioning of the carboxylate groups) has been observed in several complexes. nih.govnih.gov In a two-dimensional zinc-based MOF, the ligand, in its partially deprotonated Hcht³⁻ form, bridges five zinc atoms through three of its carboxylate groups. nih.gov

| Coordination Mode | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| μ4 | Mn(II) | [Mn₂(μ₄-L¹)(H₂O)₆] | acs.orgfigshare.com |

| μ5 | Co(II) | Each ligand connects to five cobalt atoms in a 2D framework. | nih.gov |

| μ7 | Mn(II) | [Mn₂(μ₇-L²)(H₂O)₃] | acs.orgfigshare.com |

| μ7 | Zn(II) | Each ligand is bonded to seven zinc atoms in a 3D MOF. | nih.gov |

| μ8 | Mn(II) | [Mn₂(μ₈-L¹)(H₂O)₂] | acs.orgfigshare.com |

The conformational flexibility of the this compound ligand is a critical factor in determining the final architecture of the resulting MOF. nih.govacs.org The ligand can exist in several conformations, and the specific conformation adopted can be influenced by factors such as the metal ion, solvent, and reaction temperature. nih.govnih.gov This conformational adaptability allows for the formation of a wide range of structures, from two-dimensional layers to complex three-dimensional frameworks. nih.govnih.gov For example, the ligand has been shown to exclusively adopt the a,e,e,a conformation in some synthesized complexes. nih.govnih.gov The stabilization and separation of different conformations within coordination structures are key to understanding and utilizing the conformational transformations of this flexible ligand. acs.orgfigshare.com

Synthesis and Crystallization of this compound-Based MOFs and Coordination Polymers

The synthesis of MOFs and coordination polymers based on this compound typically employs hydrothermal and solvothermal methods. nih.govacs.orgfigshare.comnih.gov These techniques involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed container, allowing for the slow crystallization of the desired product. researchgate.netits.ac.id

Hydrothermal and solvothermal syntheses are widely used for the preparation of this compound-based MOFs. researchgate.netits.ac.id In a typical hydrothermal synthesis, an aqueous solution containing the metal salt and the ligand, often with a base to deprotonate the carboxylic acid groups, is heated in an autoclave. nih.govnih.gov For instance, a novel two-dimensional zinc-based MOF was synthesized via a hydrothermal reaction of zinc nitrate (B79036) hexahydrate, 4,4'-bipyridine (B149096), and this compound in the presence of sodium carbonate at 120°C. nih.govnih.gov The molar ratios of the starting materials and the pH of the reaction mixture are crucial parameters that can be adjusted to control the final product. nih.gov

Solvothermal methods are similar but utilize non-aqueous solvents. its.ac.id The choice of solvent can influence the solubility of the reactants and the crystallization process, thereby affecting the structure and properties of the resulting MOF.

| Complex Formula | Metal Salt | Auxiliary Ligand | Synthesis Method | Temperature | Reference |

|---|---|---|---|---|---|

| [Co₅(OH)₂(cht)₂(H₂O)₁₀]n · 2nH₂O | Co(NO₃)₂ · 6H₂O | None | Hydrothermal | Not specified | nih.gov |

| [Zn₂(cht)(H₂O)₃]n · nH₂O | Zn(NO₃)₂ · 6H₂O | None | Hydrothermal | Not specified | nih.gov |

| [Cd₂(cht)(H₂O)₅]n · 2nH₂O | Cd(NO₃)₂ · 4H₂O | None | Hydrothermal | Not specified | nih.gov |

| [Zn₂(OH)(Hcht)(4,4'-bpy)]n·4nH₂O | Zn(NO₃)₂·6H₂O | 4,4'-bipyridine | Hydrothermal | 120°C | nih.govnih.gov |

| [Mn₂(μ₄-L¹)(H₂O)₆] | Mn(II) salt | None | Hydrothermal | Not specified | acs.orgfigshare.com |

| [Ag₄(L¹)(4,4'-bpy)₃]·10H₂O | Ag(I) salt | 4,4'-bipyridine | Hydrothermal | Not specified | acs.orgfigshare.com |

The incorporation of auxiliary ligands, such as bipyridines and phenanthrolines, can significantly influence the structure of the resulting MOFs. These ligands, often nitrogen-containing, can act as pillars or linkers, connecting metal-carboxylate units to form higher-dimensional frameworks. nih.gov For example, the use of 4,4'-bipyridine as an auxiliary ligand in the synthesis of a zinc-based MOF resulted in a two-dimensional framework. nih.govnih.gov The auxiliary ligand can also affect the coordination environment of the metal ion without altering the preferred conformation of the flexible this compound ligand. nih.gov The addition of chelating ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) has been shown to trap a new conformation of the primary ligand in cobalt-based coordination polymers.

The choice of the metal ion is a fundamental factor that dictates the final structure and properties of the coordination polymer. nih.govmdpi.com Different metal ions have distinct coordination preferences, including coordination number and geometry, which in turn influence how they connect with the this compound ligand. nih.govmdpi.com

Studies have shown that using Co(II), Zn(II), and Cd(II) with this ligand under similar hydrothermal conditions results in MOFs with different dimensionalities. nih.gov For instance, with cobalt, a 2D framework was formed, while with zinc, a 3D structure was obtained. nih.gov With cadmium, another 2D MOF was synthesized. nih.gov The coordination environment of the metal ions also varies; for example, in the cobalt complex, each cobalt atom is six-coordinated, while in the zinc complex, one type of zinc is four-coordinated and another is six-coordinated. nih.gov This demonstrates the profound impact of the metal center on the resulting architecture of the coordination polymer. nih.govmdpi.com

Applications in Advanced Materials Science

Polymer Chemistry: Precursors for High-Performance Polyimides and Polyesters

The dianhydride of cyclohexane-1,2,4,5-tetracarboxylic acid is a valuable monomer in the synthesis of advanced polyimides and polyesters. Its alicyclic nature provides a distinct advantage over traditional aromatic monomers, allowing for the creation of polymers with specialized optical, mechanical, and functional properties.

A significant challenge with conventional aromatic polyimides is their inherent color, which arises from the formation of intermolecular and intramolecular charge-transfer (CT) interactions between the electron-donating diamine and electron-accepting dianhydride moieties. nih.govresearchgate.net This coloration limits their use in optical applications where high transparency is required. nih.govresearchgate.net

The most effective strategy to eliminate this coloration is to use non-aromatic (cycloaliphatic) monomers, such as cyclohexane-1,2,4,5-tetracarboxylic dianhydride (often referred to as hydrogenated pyromellitic dianhydride or H-PMDA), in place of aromatic tetracarboxylic dianhydrides. nih.govresearchgate.netdianhydrides.com The saturated cyclohexane (B81311) ring inhibits the formation of CT complexes, resulting in polyimides that are colorless and highly transparent. nih.govresearchgate.net This makes them promising raw materials for microelectronic and optoelectronic devices, including flexible display substrates and optical fiber claddings. nih.govossila.com

The synthesis of these polyimides typically follows a two-step method. mdpi.com First, the alicyclic dianhydride is reacted with an aromatic diamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) (PAA) precursor. mdpi.com This PAA solution is then cast into a film and subjected to a thermal or chemical imidization process to form the final, stable polyimide film. mdpi.com The stereoisomerism of the cyclohexane dianhydride can significantly influence its reactivity and the properties of the resulting polyimide films. researchgate.netnih.gov

The incorporation of the flexible and non-planar cyclohexane unit into the polymer backbone directly influences the material's mechanical and dielectric properties. dianhydrides.com Unlike the rigid, planar structures of aromatic polyimides, the alicyclic ring introduces more flexibility into the polymer chain. dianhydrides.com This can lead to polyimides with a desirable balance of tensile strength, modulus, and elongation at break. acs.org For example, polyimides derived from a similar alicyclic dianhydride, bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride, exhibit tensile strengths in the range of 52-96 MPa and a tensile modulus between 1.5 and 2.6 GPa. acs.org

Furthermore, the non-aromatic nature of the cyclohexane ring contributes to improved dielectric performance. dianhydrides.comrevmaterialeplastice.ro Aromatic polyimides tend to have higher dielectric constants due to the high polarizability of the aromatic rings. By replacing these with alicyclic units, the polarity and polarizability of the polymer chain are reduced, resulting in a lower dielectric constant and lower dielectric loss. researchgate.netrevmaterialeplastice.ro Semi-aromatic polyimide films based on cycloaliphatic units have demonstrated dielectric constants as low as 2.66 to 2.92, making them highly suitable for use as insulating layers in microelectronics where low signal delay and crosstalk are critical. researchgate.net

Mechanical and Dielectric Properties of Alicyclic Polyimides

| Property | Typical Value Range | Significance |

|---|---|---|

| Tensile Strength | 52 - 96 MPa acs.org | Indicates the material's resistance to breaking under tension. |

| Tensile Modulus | 1.5 - 2.6 GPa acs.org | Measures the material's stiffness. |

| Elongation at Break | 3 - 11% acs.org | Represents the material's ductility and flexibility. |

| Dielectric Constant (k) | 2.66 - 3.7 researchgate.netacs.org | A lower value reduces signal delay in microelectronic applications. |

Beyond optical and dielectric applications, polyimides derived from cyclohexane-1,2,4,5-tetracarboxylic dianhydride are being developed for specialized functional roles. One notable application is in proton-conducting membranes for fuel cells. ossila.com Polyimides based on this alicyclic dianhydride have been shown to exhibit high proton conductivity, with reported values of 0.2 ± 0.01 S/cm at 298 K and 95% relative humidity. ossila.com

Additionally, the non-aromatic cyclohexane center can be leveraged in the design of photochromic materials. ossila.com The absence of extensive aromatic conjugation allows for the creation of localized excited states within the polymer, which can lead to a large contrast in photo-switching effects compared to fully aromatic polyimide systems. ossila.com

The versatility of this compound extends to the biomedical field. By hydrolyzing the dianhydride to its four carboxylic acid groups, it can be used as a branching monomer to synthesize polyesters. ossila.com These branched polyester (B1180765) architectures can be engineered to incorporate multiple functionalities, making them suitable for applications such as bioimaging probes and as frameworks for biodegradable polymers. ossila.com

Catalysis: Integration into Catalytic Systems

The rigid and well-defined structure of this compound makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov They are highly valued for their exceptional porosity and tunable structures, which make them promising candidates for heterogeneous catalysis. mdpi.comacs.org

This compound has been successfully used as a flexible ligand to synthesize novel MOFs. nih.govnih.gov For example, a two-dimensional MOF with the formula [Zn₂(OH)(Hcht)(4,4′-bpy)]·4H₂O (where H₄cht is this compound) was synthesized via a hydrothermal reaction. nih.govnih.gov In this structure, the flexible cyclohexane-based ligand connects zinc ions, creating a framework with specific conformational and coordination properties. nih.gov While initial studies have often focused on the synthesis, structure, and photoluminescent properties of these materials, the inherent porosity and the presence of accessible metal sites suggest their potential as heterogeneous catalysts for various organic reactions. nih.govnih.gov The functional groups within the MOF's pores can act as Brønsted acid sites or other catalytic centers, facilitating reactions such as epoxide methanolysis or oxidation reactions. nih.govmdpi.com

Photocatalytic Activity of Coordination Polymers

Coordination polymers, particularly those synthesized from multicarboxylate linkers like this compound, are gaining attention for their potential as photocatalysts. These materials can absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) that can degrade organic pollutants. While direct studies on coordination polymers from this compound are not extensively reported, research on analogous structures provides insight into their potential photocatalytic capabilities.

For instance, coordination polymers constructed from 1,2,4,5-benzenetetracarboxylic acid, an aromatic analogue, have demonstrated significant photocatalytic efficiency. bohrium.com A study on manganese(II), cerium(III), and iron(III) coordination polymers derived from this ligand showed effective degradation of methylene (B1212753) blue under sunlight, with efficiencies reaching up to 100% when assisted by hydrogen peroxide. bohrium.com The photocatalytic mechanism is primarily attributed to the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. bohrium.com The band gaps of these polymers, which are crucial for their photocatalytic activity, were determined to be 2.87 eV, 3.10 eV, and 3.61 eV, respectively. bohrium.com

Lanthanide-based metal-organic frameworks (Ln-MOFs) are another class of materials that exhibit promising photocatalytic properties. nih.gov Although not specifically using this compound, studies on Ln-MOFs demonstrate their ability to act as remarkable photocatalysts for various organic transformations under visible light. nih.gov The mechanism in these materials often involves the generation of singlet oxygen (¹O₂) as the primary reactive oxygen species. nih.gov The photocatalytic efficiency of these materials highlights the potential for designing effective photocatalysts by carefully selecting the metal center and the organic linker.

The flexible nature of the cyclohexane-1,2,4,5-tetracarboxylate ligand could offer advantages in the design of photocatalytically active coordination polymers. nih.gov The conformational flexibility might influence the electronic structure and light-harvesting properties of the resulting framework, potentially leading to enhanced photocatalytic performance. Further research into coordination polymers derived specifically from this compound is needed to fully explore their photocatalytic potential for applications such as the degradation of organic dyes and other pollutants.

Environmental Remediation and Sorption Technologies

Metal Ion Sequestration and Heavy Metal Removal through Complexation

Coordination polymers and metal-organic frameworks (MOFs) derived from polycarboxylate ligands have emerged as highly effective materials for the removal of heavy metal ions from aqueous solutions. The carboxylate groups in ligands like this compound can act as strong binding sites for metal cations, facilitating their sequestration through complexation and adsorption.

Research on a calcium-based metal-organic framework synthesized with benzene-1,2,4,5-tetracarboxylate, a structurally similar aromatic ligand, has demonstrated efficient adsorption of lead(II) ions from water. mdpi.com This material showed a high adsorption capacity, removing over 95% of Pb(II) ions at an optimal pH of 5 within 15 minutes. mdpi.com The mechanism of removal is attributed to the strong coordination between the carboxylate groups of the linker and the lead ions.

The potential for coordination polymers of this compound in heavy metal removal is underscored by the broader success of MOFs in this application. The high porosity and large surface area of these materials provide abundant active sites for metal ion binding. The adsorption process can be influenced by several factors, including the pH of the solution, contact time, initial metal ion concentration, and the temperature.

Below is a table summarizing the lead adsorption findings for a calcium-based MOF with a related tetracarboxylate linker, illustrating the typical performance of such materials. mdpi.com

| Parameter | Optimal Condition/Value | Adsorption Efficiency (%) |

| pH | 5 | >95 |

| Contact Time | 15 minutes | 96 |

The design of coordination polymers using flexible ligands such as this compound could lead to frameworks with tailored pore sizes and functionalities, enhancing their selectivity and capacity for specific heavy metal ions. rsc.org The development of these materials holds promise for addressing the critical issue of heavy metal contamination in water resources.

Computational and Theoretical Studies

Density Functional Theory (DFT) for Molecular and Crystal Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies of molecules. For cyclohexane-1,2,4,5-tetracarboxylic acid, DFT calculations can elucidate the most stable conformations of its various stereoisomers and provide insights into their relative energies.

DFT is also a crucial tool in crystal structure prediction (CSP). By calculating the energies of different possible packing arrangements of the molecule in a crystal lattice, researchers can identify the most thermodynamically stable crystal structures. This is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. The prediction of crystal structures for carboxylic acids often involves accurately modeling the strong intermolecular hydrogen bonds that dictate the packing motifs.

While specific DFT studies focusing solely on the crystal structure prediction of all isomers of this compound are not extensively documented in publicly available literature, the principles of the methodology are well-established. Experimental crystal structure data for some isomers, such as (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid, serve as a benchmark for validating the accuracy of DFT-based CSP methods. In this known structure, the cyclohexane (B81311) ring adopts a chair conformation with the carboxylic acid groups in equatorial positions, forming a network of intermolecular hydrogen bonds.

Table 1: Representative Theoretical Data for DFT Analysis of Carboxylic Acids

| Parameter | Typical DFT Functional | Basis Set | Predicted Properties |

|---|---|---|---|

| Molecular Geometry Optimization | B3LYP, ωB97XD | 6-31G(d,p), cc-pVTZ | Bond lengths, bond angles, dihedral angles, conformational energies |

| Vibrational Frequencies | B3LYP | 6-311+G(d,p) | IR and Raman spectra, zero-point vibrational energy |

| Crystal Structure Prediction | PBE, PW91 (with dispersion corrections) | Plane-wave basis sets | Lattice parameters, space group, packing motifs, lattice energy |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time evolution of the system, including conformational changes and intermolecular interactions.

For this compound, MD simulations are particularly useful for exploring its complex conformational landscape. The cyclohexane ring is known to undergo "ring flipping" between different chair and boat conformations. The presence of four carboxylic acid substituents significantly influences the energy barriers and relative stabilities of these conformers. MD simulations can track these conformational transitions over time and provide a statistical distribution of the accessible conformations at a given temperature.

Furthermore, MD simulations can offer profound insights into the intermolecular interactions that govern the behavior of this compound in condensed phases. In the solid state, these simulations can model the dynamics of the crystal lattice and the strength and cooperativity of the hydrogen-bonding network. In solution, MD can be used to study the solvation of the molecule and its interactions with solvent molecules, as well as the propensity for self-assembly and aggregation through hydrogen bonding.

Table 2: Key Parameters in Molecular Dynamics Simulations of Substituted Cyclohexanes

| Simulation Aspect | Force Field | Ensemble | Typical Simulation Time | Key Insights |

|---|---|---|---|---|

| Conformational Dynamics | AMBER, CHARMM, OPLS | NVT, NPT | Nanoseconds to microseconds | Ring-flip barriers, population of chair/boat conformers, substituent orientation |

| Intermolecular Interactions | GAFF, MMFF | NPT | Tens of nanoseconds | Hydrogen bond lifetimes and geometries, radial distribution functions, interaction energies |

Prediction of Material Properties and Exploration of Reaction Mechanisms

Computational methods are increasingly used to predict the macroscopic properties of materials based on their molecular structure. For polymers derived from this compound, such as polyimides, computational modeling can predict key material properties like mechanical strength, thermal stability, and dielectric constant. By simulating the behavior of polymer chains, researchers can gain a molecular-level understanding of how the structure of the cycloaliphatic monomer influences the bulk properties of the resulting material. This predictive capability is invaluable for the rational design of new materials with tailored properties.

Computational chemistry also provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction pathway. This approach can be applied to study the thermal decomposition of cyclohexane derivatives, providing insights into the bond-breaking and bond-forming processes that occur at elevated temperatures. Such studies are crucial for understanding the thermal stability of materials derived from this compound.

Table 3: Computational Approaches for Predicting Properties and Mechanisms

| Area of Prediction | Computational Method | Predicted Parameters | Relevance |

|---|---|---|---|

| Mechanical Properties of Polymers | Molecular Dynamics (MD) | Young's modulus, shear modulus, bulk modulus | Designing high-performance polymers |

| Thermal Properties of Polymers | MD, DFT | Glass transition temperature, coefficient of thermal expansion | Assessing thermal stability and applications at various temperatures |

| Reaction Mechanisms | DFT, Ab initio methods | Activation energies, reaction enthalpies, transition state geometries | Understanding synthesis pathways and degradation processes |

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Strategies

The spatial arrangement of the four carboxylic acid groups on the cyclohexane (B81311) ring gives rise to multiple stereoisomers, each imparting distinct properties to the final materials. The synthesis of specific isomers, such as (1S,2S,4R,5R)-cyclohexanetetracarboxylic acid, is crucial for developing materials with desired characteristics, like colorless polyimides with low coefficients of thermal expansion (CTE). nih.govresearchgate.net Current synthetic routes often begin with the hydrogenation of pyromellitic acid or its derivatives over a ruthenium catalyst, followed by isomerization and dehydration steps. nih.gov

Future research is focused on developing more efficient and highly stereoselective synthetic pathways. A primary goal is to gain precise control over the stereochemistry during the hydrogenation and isomerization steps to maximize the yield of a single, desired isomer. This involves the exploration of novel catalyst systems, including chiral catalysts, that can direct the reaction towards a specific stereochemical outcome. Additionally, research into reaction conditions, such as temperature, pressure, and solvent systems, is critical for optimizing the stereoselectivity. The development of greener synthetic methods, utilizing more benign solvents and reducing energy consumption, is another key objective. An emerging area of interest is the use of computational modeling to predict the most stable conformations of different isomers and to design catalysts that favor the formation of thermodynamically or kinetically preferred products.

Design and Exploration of New MOF Architectures for Multifunctional Applications

Cyclohexane-1,2,4,5-tetracarboxylic acid is gaining attention as a flexible ligand for the construction of Metal-Organic Frameworks (MOFs). Unlike rigid aromatic linkers, the conformational flexibility of the cyclohexane ring allows for the formation of diverse and novel network topologies. acs.orgresearchgate.net Researchers have successfully synthesized new coordination polymers and 2D MOFs using this ligand with metals like zinc (Zn) and manganese (Mn). acs.orgnih.govnih.gov The specific conformation adopted by the ligand within the framework, such as the axial/equatorial arrangement of the carboxylate groups, plays a critical role in determining the final structure and properties of the MOF. researchgate.netnih.gov

The future in this area lies in harnessing this conformational flexibility to design MOFs with targeted functions. By carefully selecting metal nodes, auxiliary ligands, and reaction conditions, it is possible to control the self-assembly process and stabilize specific ligand conformations, leading to predictable and tunable framework architectures. researchgate.netnih.gov Emerging research aims to create multifunctional MOFs for applications in gas storage, separation, catalysis, and chemical sensing. For instance, a novel zinc-based MOF synthesized hydrothermally has demonstrated potential as a blue-luminescent material. nih.govnih.gov Further exploration will involve synthesizing MOFs with different pore sizes and chemical environments to target specific applications, and studying the dynamic behavior of these flexible frameworks in response to external stimuli like guest molecules or temperature changes.

Integration into Advanced Composite Materials

The dianhydride form of this compound is a key monomer for producing advanced polyimides, particularly colorless polyimides (CPIs). nih.govgoogle.com The non-aromatic (cycloaliphatic) nature of the cyclohexane ring inhibits the formation of charge-transfer complexes that cause the characteristic coloration of traditional aromatic polyimides. nih.govresearchgate.net This results in materials with excellent optical transparency, making them suitable for applications in flexible displays, optical films, and microelectronics. nih.govgoogle.comossila.comchemicalbook.com Furthermore, polyimides derived from specific stereoisomers of this dianhydride can exhibit high glass transition temperatures (Tg) and low CTE, properties that are essential for dimensional stability in electronic device fabrication. nih.govresearchgate.netepa.gov

Future research will focus on developing advanced composite materials by incorporating these high-performance cycloaliphatic polyimides as the matrix. This includes the development of fiber-reinforced composites to enhance mechanical strength for aerospace applications and the creation of hybrid organic-inorganic materials to tailor optical, electrical, and thermal properties. Research is also directed at improving the processability of these polyimides to enable their use in a wider range of manufacturing techniques. nih.gov The structure-property relationships will continue to be a major focus, with studies aiming to understand how different stereoisomers and polymer chain orientations affect the final properties of the composite materials. researchgate.netku.ac.ae

| Property | Aromatic Polyimides | Cycloaliphatic Polyimides (from Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride) |

| Optical Property | Often colored (yellow/brown) due to charge-transfer complexes. | Colorless and highly transparent. nih.govnih.govgoogle.com |

| Solubility | Generally poor, limiting processability. | Improved solubility in organic solvents. nih.govku.ac.ae |

| Thermal Stability | Excellent, with high glass transition temperatures (Tg). | High Tg and good thermal stability. researchgate.netmdpi.com |

| Dielectric Constant | Moderate to low. | Potentially lower dielectric constant. epa.gov |

| CTE | Can be tailored, but often a trade-off with transparency. | Can achieve low CTE, crucial for electronics. researchgate.netepa.gov |

Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes during the synthesis and modification of materials derived from this compound is crucial for process optimization and quality control. While direct studies on this specific compound are emerging, the application of advanced in-situ characterization techniques to similar polymer systems provides a clear roadmap for future research. For example, in-situ Raman spectroscopy has been effectively used to monitor the curing and polymerization of epoxy resins in real-time. mdpi.com

The next frontier is to apply such techniques to the polymerization of polyimides from cycloaliphatic dianhydrides. In-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could be employed to track the conversion of poly(amic acid) to polyimide, providing critical data on reaction kinetics and the degree of imidization. This would allow for precise control over the curing process to achieve desired molecular weights and film properties. Similarly, techniques like X-ray scattering could be used in-situ to study the evolution of morphology and chain orientation during film casting and thermal treatment, which is particularly important for controlling the CTE of the final product. ku.ac.ae These advanced characterization methods will provide invaluable insights into the fundamental mechanisms of polymerization and material formation.

Scalable Production and Industrial Feasibility Studies

For this compound and its dianhydride to be widely adopted in industrial applications, efficient and economically viable production methods are essential. Current research is moving towards scalable processes that can produce high-purity, electronic-grade material. One patented approach outlines a method involving the esterification of pyromellitic acid, followed by catalytic hydrogenation of the resulting ester in a fixed-bed reactor, and a final one-step conversion to the dianhydride. google.com This method is reported to improve efficiency, extend catalyst lifetime, and enable continuous production. google.com Another patented method focuses on optimizing the final dehydration step of the tetracarboxylic acid to the dianhydride by controlling the particle size of the acid, thereby achieving a high and stable dehydration rate. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing coordination polymers using cyclohexane-1,2,4,5-tetracarboxylic acid (H₄cht)?

- Methodological Answer : H₄cht-based metal-organic frameworks (MOFs) are typically synthesized via hydrothermal methods. For example, combining H₄cht with metal salts (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O) in aqueous solutions at 120°C for 65 hours yields crystalline products . pH adjustment (initial pH ~5.5–5.9) is critical to deprotonate carboxyl groups and stabilize ligand-metal coordination. Sodium hydroxide is often used to modulate pH, and ultrasonic pretreatment ensures homogeneous mixing .

Q. How does pH influence the structural topology of H₄cht-based MOFs?

- Methodological Answer : pH governs ligand deprotonation and metal-ligand coordination modes. At lower pH (e.g., pH 5.5), partial deprotonation favors 1D or 2D frameworks, as seen in [Cd₂(cht)(H₂O)₅]ₙ, where water molecules occupy coordination sites. Higher pH (e.g., pH 5.9) promotes full deprotonation, enabling 3D networks like [Zn₂(cht)(H₂O)₃]ₙ via bridging carboxylate groups . Titration experiments coupled with in-situ XRD can track pH-dependent phase transitions.

Q. What characterization techniques are essential for analyzing H₄cht-based complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is paramount for resolving ligand conformations (e.g., a,e,e,a form in Co/Zn/Cd complexes) and hydrogen-bonding networks . Thermogravimetric analysis (TGA) identifies solvent loss (e.g., crystallization water at 100–150°C). Magnetic susceptibility measurements (SQUID) and luminescence spectroscopy (e.g., λₑₓ = 350 nm) correlate structure with properties, such as high-spin Co(II) behavior or blue-emitting Zn/Cd MOFs .

Advanced Research Questions

Q. How can conformational flexibility of H₄cht be controlled to stabilize specific isomers in MOFs?

- Methodological Answer : H₄cht exists as a cis/trans isomer mixture, but selective stabilization is achievable via steric and electronic tuning. For instance, Co(II) ions favor the a,e,e,a conformation due to optimal orbital overlap with carboxylate oxygens, while larger Cd(II) accommodates distorted geometries . Computational modeling (DFT) predicts energy differences between conformers, guiding metal selection. Post-synthetic annealing at 80–100°C can also drive isomer equilibration .

Q. What strategies resolve crystallographic data contradictions arising from H₄cht’s dynamic isomerism?

- Methodological Answer : Dynamic disorder in SCXRD data (e.g., overlapping cis/trans carboxylate positions) requires refinement tools like SHELXL’s PART/EXYZ directives to model partial occupancies . Pair distribution function (PDF) analysis of synchrotron X-ray total scattering data can distinguish static vs. dynamic disorder. For ambiguous cases, solid-state NMR (¹³C CP/MAS) probes local carboxylate environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。